Sulfacetamide Sodium
Overview
Description
Sulfacetamide Sodium is a sulfonamide antibiotic commonly used in the treatment of bacterial infections, particularly those affecting the eyes and skin. It functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .
Mechanism of Action
Target of Action
Sulfacetamide sodium monohydrate primarily targets bacterial para-aminobenzoic acid (PABA) . PABA is an essential component for bacterial growth .
Mode of Action
Sulfacetamide acts as a competitive inhibitor of PABA . It inhibits the reaction necessary for the synthesis of folic acid in bacteria . This interaction with its target leads to the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the folic acid metabolism cycle in bacteria . By acting as a competitive inhibitor of PABA, it prevents the synthesis of folic acid, which is crucial for bacterial multiplication .
Pharmacokinetics
Sulfacetamide is readily absorbed when taken orally . It is excreted in the urine largely unchanged . The biological half-life has been reported to be between 7 to 13 hours . In a study, subjects applied a lotion containing sulfacetamide to their face, back, chest, and shoulders every 12 hours for 28 days. The percentage of the applied dose excreted in the urine as sulfacetamide plus its major metabolite sulfanilamide ranged from 0.08 to 0.33% .
Result of Action
The result of sulfacetamide’s action is the inhibition of bacterial multiplication . This is due to its bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .
Action Environment
Sulfacetamide is stable under normal temperatures and pressures . It is an important bacteriostatic agent that is commonly used in human and veterinary medicine . Therefore, it can accumulate in the environment, mostly surface water . It has a long lifetime in the environment, so different degradation reactions have been researched . For example, the photocatalytic degradation of sulfacetamide in water solutions during illumination of UV radiation with TiO2 was examined . It was found that sulfacetamide is resistant to biodegradation and that it is toxic to the green alga Chlorella vulgaris .
Biochemical Analysis
Biochemical Properties
Sulfacetamide sodium monohydrate plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the folic acid metabolism pathway. By mimicking para-aminobenzoic acid, this compound monohydrate prevents the incorporation of this essential component into folic acid, thereby inhibiting bacterial growth and proliferation . The compound interacts with various enzymes and proteins involved in folic acid synthesis, leading to its bacteriostatic effect.
Cellular Effects
This compound monohydrate exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, which is essential for DNA, RNA, and protein synthesis. This disruption leads to impaired cell division and growth. In mammalian cells, this compound monohydrate has minimal impact due to differences in folic acid synthesis pathways. It can influence cell signaling pathways and gene expression indirectly by altering the bacterial environment .
Molecular Mechanism
The molecular mechanism of action of this compound monohydrate involves its binding to the active site of dihydropteroate synthase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of para-aminobenzoic acid to dihydropteroate, a precursor of folic acid. The binding interaction is competitive, meaning that this compound monohydrate competes with para-aminobenzoic acid for the enzyme’s active site. This competitive inhibition results in a decrease in folic acid production, ultimately leading to the bacteriostatic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound monohydrate can change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease upon prolonged exposure to light and heat. Degradation products may form, potentially reducing its antibacterial activity. Long-term studies have shown that this compound monohydrate maintains its bacteriostatic effects for extended periods, although the rate of bacterial resistance development can vary .
Dosage Effects in Animal Models
The effects of this compound monohydrate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, adverse effects such as gastrointestinal disturbances, hypersensitivity reactions, and renal toxicity may occur. Threshold effects have been observed, where a minimum concentration is required to achieve the desired antibacterial effect .
Metabolic Pathways
This compound monohydrate is primarily metabolized in the liver through acetylation and conjugation reactions. The compound interacts with enzymes such as N-acetyltransferase, which catalyzes the acetylation of this compound monohydrate, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The metabolic pathways of this compound monohydrate are crucial for its elimination from the body and for minimizing potential toxicity .
Transport and Distribution
Within cells and tissues, this compound monohydrate is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross cellular membranes and accumulate in specific tissues, such as the eyes and skin, where it exerts its antibacterial effects. Transporters and binding proteins may facilitate the movement of this compound monohydrate across cellular barriers, influencing its localization and accumulation .
Subcellular Localization
This compound monohydrate is primarily localized in the cytoplasm of bacterial cells, where it interacts with dihydropteroate synthase. In mammalian cells, the compound does not target specific organelles due to the absence of the bacterial folic acid synthesis pathway. Its presence in the extracellular environment can indirectly affect cellular processes by altering the bacterial population and reducing infection-related inflammation .
Preparation Methods
Sulfacetamide Sodium can be synthesized through direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride or by reacting 4-aminobenzenesulfonamide with acetic anhydride followed by selective, reductive deacylation of the resultant acetamide using a system of zinc-sodium hydroxide . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
Sulfacetamide Sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.
Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.
Substitution: It can undergo substitution reactions, especially involving the sulfonamide group.
Common reagents and conditions used in these reactions include zinc-sodium hydroxide for reductive deacylation and various solvents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sulfacetamide Sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Sulfacetamide Sodium is unique among sulfonamide antibiotics due to its specific applications and effectiveness in treating ocular and dermatologic infections. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for a broader spectrum of bacterial infections.
Sulfadiazine: Used primarily in the treatment of toxoplasmosis and other infections.
Sulfisoxazole: Often used in combination with erythromycin for treating otitis media.
Compared to these compounds, this compound monohydrate is particularly effective in topical applications for eye and skin infections .
Properties
IUPAC Name |
sodium;acetyl-(4-aminophenyl)sulfonylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-80-9 (Parent) | |
Record name | Sulfacetamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889336 | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-56-0, 6209-17-2 | |
Record name | Sulfacetamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfacetamide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfacetamide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFACETAMIDE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30760ZE777 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The scientific paper focuses on the crystal and molecular structure of sulfacetamide sodium monohydrate, determined through X-ray diffraction. [] While it doesn't explicitly state the molecular formula and weight, it provides the structural data needed to calculate them. Based on the chemical name and the presence of one sodium ion and one water molecule, the molecular formula can be deduced as C10H13N2NaO5S•H2O. The molecular weight can then be calculated as 338.3 g/mol.
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